![molecular formula C9H9F2N B2707829 6,6-Difluoro-7,8-dihydro-5H-quinoline CAS No. 2408962-21-8](/img/structure/B2707829.png)
6,6-Difluoro-7,8-dihydro-5H-quinoline
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Overview
Description
Synthesis Analysis
Fluorinated Quinolines have been synthesized using a variety of methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .Chemical Reactions Analysis
The chemistry of quinoline derivatives is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . Many of these methods employ α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis .Scientific Research Applications
Anion Receptors and Sensor Development
6,6-Difluoro-7,8-dihydro-5H-quinoline derivatives have been studied for their potential as neutral anion receptors. Fluorinated derivatives, like those based on difluoropyrrole, have shown enhanced affinities for anions such as fluoride, chloride, and dihydrogen phosphate. This increased affinity, particularly for dihydrogen phosphate, has been leveraged to develop compounds as naked-eye sensors for phosphate anion, indicating their potential in environmental and biological sensing applications (Anzenbacher et al., 2000).
Nucleophile Interaction Studies
Research has also focused on the interaction of polyfluorinated quinolines with sodium and potassium amides in liquid ammonia. Such studies help in understanding the nucleophile addition on the pyridine ring of quinolines and the subsequent chemical transformations, which are crucial in organic synthesis and medicinal chemistry (Gurskaya et al., 2012).
Nonlinear Optical (NLO) Research
Quinoline derivatives, including those fluorinated on the benzene moiety, have garnered interest in nonlinear optical (NLO) research. Their potential in biological and NLO research stems from their unique electronic and structural properties. Studies involving density functional theory (DFT) calculations have explored their optimized geometry, natural bond orbital analysis, and NLO properties, offering insights into their potential technological applications (Khalid et al., 2019).
Pharmaceutical Research
In the pharmaceutical domain, quinoline derivatives have been investigated for their cytotoxic activity against cancer cell lines. Research involving the synthesis and characterization of various quinoline derivatives, such as 5,8-quinolinedione with alkoxy groups, has shown promising results in terms of cytotoxicity, potentially leading to new therapeutic agents (Kadela et al., 2016).
Luminescence Studies
The luminescence properties of quinoline and its derivatives have been extensively studied, highlighting their potential in the development of organic light-emitting diodes (OLEDs) and other optical materials. Such studies offer insights into the photochemical behavior of these compounds, which is essential for designing functional materials for various optical applications (Anton & Moomaw, 1977).
Mechanism of Action
Target of Action
Quinoline derivatives have been known to interact with various enzymes and receptors, influencing a wide range of biological activities .
Mode of Action
Quinoline derivatives, in general, are known to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Quinoline derivatives have been reported to influence various biochemical pathways, leading to downstream effects .
Result of Action
Quinoline derivatives are known to have a wide range of effects at the molecular and cellular levels .
properties
IUPAC Name |
6,6-difluoro-7,8-dihydro-5H-quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N/c10-9(11)4-3-8-7(6-9)2-1-5-12-8/h1-2,5H,3-4,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPFNVVVDNTKJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=C1N=CC=C2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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